3-Amino-N-(4-fluorophenyl)propanamide 3-Amino-N-(4-fluorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 938515-70-9
VCID: VC8155061
InChI: InChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)
SMILES: C1=CC(=CC=C1NC(=O)CCN)F
Molecular Formula: C9H11FN2O
Molecular Weight: 182.19 g/mol

3-Amino-N-(4-fluorophenyl)propanamide

CAS No.: 938515-70-9

Cat. No.: VC8155061

Molecular Formula: C9H11FN2O

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-(4-fluorophenyl)propanamide - 938515-70-9

Specification

CAS No. 938515-70-9
Molecular Formula C9H11FN2O
Molecular Weight 182.19 g/mol
IUPAC Name 3-amino-N-(4-fluorophenyl)propanamide
Standard InChI InChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)
Standard InChI Key FQNWWWPTOXJNJM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CCN)F
Canonical SMILES C1=CC(=CC=C1NC(=O)CCN)F

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name is 3-amino-N-(4-fluorophenyl)propanamide, with the SMILES string C1=CC(=CC=C1NC(=O)CCN)F . Key features include:

  • Fluorinated aromatic ring: Enhances lipophilicity and metabolic stability .

  • Amide linkage: Facilitates hydrogen bonding and interactions with biological targets .

  • Primary amine group: Provides sites for chemical modifications .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight182.19 g/mol
Exact Mass182.086 Da
LogP (Partition Coefficient)1.89
Polar Surface Area (PSA)55.12 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Spectral Data

  • IR Spectroscopy: Peaks corresponding to N-H (3300–3500 cm1^{-1}), C=O (1650–1750 cm1^{-1}), and C-F (1100–1200 cm1^{-1}) stretches .

  • NMR: 1H^1\text{H} NMR (DMSO-d6) signals include δ 7.3–7.6 (fluorophenyl protons), δ 6.5–7.0 (amide NH), and δ 2.5–3.5 (methylene groups) .

Synthesis and Derivatives

Synthetic Routes

The synthesis typically involves:

  • Acylation: Reacting β-alanine with 4-fluoroaniline in the presence of propionic anhydride .

  • Purification: Crystallization from ethanol or hexanes .

Key Reaction:

β-Alanine+4-FluoroanilinePropionic Anhydride3-Amino-N-(4-fluorophenyl)propanamide\text{β-Alanine} + \text{4-Fluoroaniline} \xrightarrow{\text{Propionic Anhydride}} \text{3-Amino-N-(4-fluorophenyl)propanamide}

Structural Analogues

Modifications to the core structure yield derivatives with varied properties:

Table 2: Comparison with Analogues

CompoundMolecular FormulaUnique Feature
N-(3-Amino-4-fluorophenyl)propanamideC9H11FN2O\text{C}_9\text{H}_{11}\text{FN}_2\text{O}Positional isomer (3-fluoro)
(3R)-3-Amino-3-(4-fluorophenyl)propanamide hydrochlorideC9H12ClFN2O\text{C}_9\text{H}_{12}\text{ClFN}_2\text{O}Chiral center, hydrochloride salt
3-Amino-N-(3-fluorophenyl)propanamideC9H11FN2O\text{C}_9\text{H}_{11}\text{FN}_2\text{O}Meta-fluorine substitution

Applications in Research

Medicinal Chemistry

  • Lead compound optimization: Fluorine substitution improves pharmacokinetics .

  • Peptide mimetics: The amide backbone mimics natural peptides .

Material Science

  • Fluorescent probes: Analogues with cyanotryptophan-like structures enable imaging .

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